molecular formula C4H6N2O3S B1429758 1,2-Oxazol-3-ylmethanesulfonamide CAS No. 1375473-84-9

1,2-Oxazol-3-ylmethanesulfonamide

Cat. No. B1429758
M. Wt: 162.17 g/mol
InChI Key: OUTFDTGUYMRODV-UHFFFAOYSA-N
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Description

1,2-Oxazol-3-ylmethanesulfonamide is a chemical compound with the molecular formula C4H6N2O3S . It has an average mass of 162.167 Da and a monoisotopic mass of 162.009918 Da .


Synthesis Analysis

The synthesis of oxazole-based molecules like 1,2-Oxazol-3-ylmethanesulfonamide often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs). This reaction is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

The molecular structure of 1,2-Oxazol-3-ylmethanesulfonamide consists of an oxazole ring attached to a methanesulfonamide group . The InChI string for this compound is InChI=1S/C4H6N2O3S/c5-10(7,8)3-4-1-2-9-6-4/h1-2H,3H2,(H2,5,7,8) .


Physical And Chemical Properties Analysis

1,2-Oxazol-3-ylmethanesulfonamide is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthetic Chemistry and Catalysis

1,2-Oxazol-3-ylmethanesulfonamide, as part of the broader family of oxazoles and oxazolines, has been utilized in synthetic chemistry for its role in constructing complex molecular architectures. Oxazolines and related compounds serve as chiral synthons and ligands in asymmetric catalysis due to their ease of synthesis and the ability to induce stereocontrol in various chemical reactions. These compounds are derived from amino alcohols and have found widespread applications in metal-catalyzed transformations, showcasing the versatility and utility of the oxazoline ring system in facilitating enantioselective synthesis (Hargaden & Guiry, 2009).

Antioxidant Capacity and Biological Activity

The structural motif of 1,2-oxazoles has been implicated in studies investigating the antioxidant capacity of compounds. For instance, the ABTS/PP decolorization assay, which evaluates the antioxidant capacity of compounds, has highlighted the reaction pathways involving the formation of coupling adducts with antioxidants. This suggests that compounds bearing the 1,2-oxazole structure may participate in antioxidant mechanisms, contributing to their potential biological activity (Ilyasov et al., 2020).

Pharmacological Applications

Oxazole derivatives exhibit a broad spectrum of pharmacological activities. The therapeutic potential of oxazole scaffold has been extensively reviewed, highlighting its presence in anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory agents. The chemical flexibility of oxazoles allows for the substitution at various positions, leading to derivatives with significant biological activities. This flexibility makes oxazoles attractive scaffolds for the development of new therapeutic agents, with some derivatives advancing to preclinical and clinical evaluations (Kaur et al., 2018).

Environmental and Material Science Applications

In the field of environmental and material science, oxazole derivatives have been studied for their roles in advanced oxidation processes and as components in polymer-based technologies. The stability and reactivity of oxazole rings make them suitable for applications in water treatment processes and in the development of novel materials with specific optical or chemical properties. For example, the use of oxazoline-containing ligands in polymer synthesis and catalysis has been explored to create materials with desired features for specific applications (Connon et al., 2021).

Safety And Hazards

The safety information available indicates that 1,2-Oxazol-3-ylmethanesulfonamide is associated with certain hazards. The GHS07 pictogram is used to denote these hazards, and the associated hazard statements are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 1,2-Oxazol-3-ylmethanesulfonamide are not mentioned in the search results, research in the field of oxazole derivatives is active and ongoing. Oxazole-based molecules are becoming increasingly important in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing diverse oxazole derivatives and screening them for various biological activities .

properties

IUPAC Name

1,2-oxazol-3-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3S/c5-10(7,8)3-4-1-2-9-6-4/h1-2H,3H2,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTFDTGUYMRODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Oxazol-3-ylmethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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